molecular formula C23H20N2O4 B1311143 Fmoc-3-(3-pyridyl)-L-alanine CAS No. 175453-07-3

Fmoc-3-(3-pyridyl)-L-alanine

Cat. No.: B1311143
CAS No.: 175453-07-3
M. Wt: 388.4 g/mol
InChI Key: JQLPMTXRCLXOJO-NRFANRHFSA-N
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Description

Fmoc-3-(3-pyridyl)-L-alanine is a derivative of alanine, an amino acid, where the alanine molecule is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridyl group attached to the third carbon. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) technique, due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-3-(3-pyridyl)-L-alanine, also known as FMOC-3-PAL-OH, is a complex organic compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.

Mode of Action

FMOC-3-PAL-OH interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound binds to the amino group of the amino acid, protecting it from reacting prematurely during the synthesis process. Once the peptide chain is formed, the Fmoc group is removed, allowing the amino group to participate in further reactions.

Action Environment

The action, efficacy, and stability of FMOC-3-PAL-OH can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect its reactivity during peptide synthesis. The compound is also sensitive to moisture and should be kept in a dry environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(3-pyridyl)-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-3-(3-pyridyl)-L-alanine has several applications in scientific research:

Comparison with Similar Compounds

    Fmoc-3-(4-pyridyl)-L-alanine: Similar structure but with the pyridyl group attached at the fourth position.

    Fmoc-3-(2-pyridyl)-L-alanine: Pyridyl group attached at the second position.

    Fmoc-3-(3-pyridyl)-D-alanine: The D-isomer of the compound.

Uniqueness: Fmoc-3-(3-pyridyl)-L-alanine is unique due to the specific positioning of the pyridyl group, which can influence its reactivity and interactions in peptide synthesis. The L-isomer is also more commonly used in biological systems compared to the D-isomer .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPMTXRCLXOJO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175453-07-3
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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